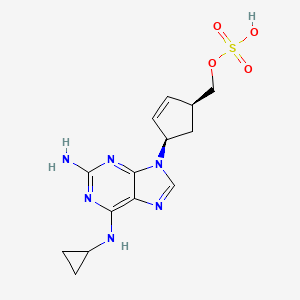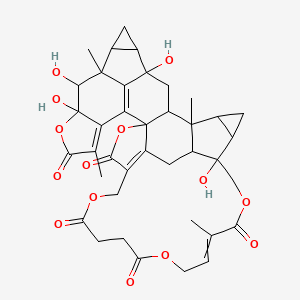
Henriol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramultilide C is a natural product found in the plant Chloranthus japonicus . It belongs to the class of triterpenoids and is known for its complex molecular structure, which includes multiple functional groups such as lactones, enol ethers, and tertiary alcohols . The molecular formula of chloramultilide C is C39H42O14, and it has a molecular weight of 734.74240 g/mol .
Preparation Methods
Chloramultilide C is primarily obtained from natural sources, specifically from the plant Chloranthus japonicus . The extraction process involves the use of methanol to extract the compound from dried and powdered plant material . The extract is then subjected to various chromatographic techniques to isolate and purify chloramultilide C . There are no widely reported synthetic routes or industrial production methods for chloramultilide C, as it is mainly sourced from natural extracts .
Chemical Reactions Analysis
Chloramultilide C undergoes various types of chemical reactions due to its multiple functional groups. Some of the common reactions include:
Oxidation: The presence of tertiary alcohols and enol ethers makes chloramultilide C susceptible to oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize these functional groups.
Reduction: The carbonyl groups present in chloramultilide C can undergo reduction reactions. Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce these carbonyl groups to alcohols.
Substitution: The enol ether groups in chloramultilide C can undergo nucleophilic substitution reactions. Common nucleophiles such as halides or amines can be used in these reactions.
Esterification: The hydroxyl groups in chloramultilide C can react with carboxylic acids or acid chlorides to form esters. This reaction typically requires the presence of a catalyst such as sulfuric acid or a base like pyridine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of chloramultilide C involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . For example, chloramultilide C has been shown to inhibit the activity of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Chloramultilide C is unique due to its complex molecular structure and multiple functional groups. Similar compounds include other triterpenoids and sesquiterpenoids found in the Chloranthus genus, such as:
Chloramultilide A: Another triterpenoid with a similar structure but different functional groups.
Shizukaol B: A sesquiterpenoid dimer with distinct biological activities.
Shizukaol D: Another sesquiterpenoid dimer with unique structural features.
Chlorahololide D: A related compound with similar bioactive properties.
These compounds share some structural similarities with chloramultilide C but differ in their specific functional groups and biological activities, highlighting the uniqueness of chloramultilide C.
Properties
IUPAC Name |
4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZXVGMCZGLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

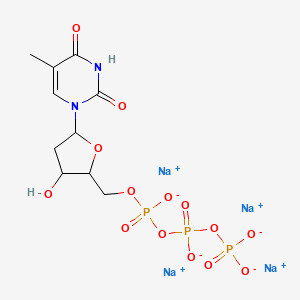
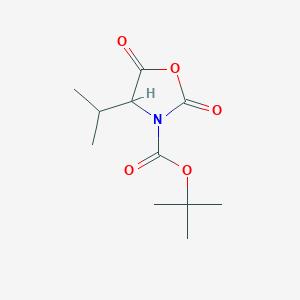
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
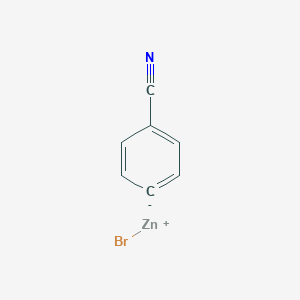

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
